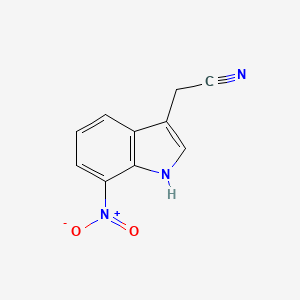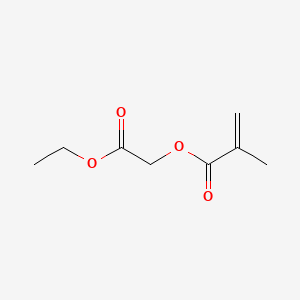
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate is an organic compound belonging to the methacrylate family. It is an ester derivative of methacrylic acid, characterized by the presence of an ethoxycarbonylmethyl group attached to the methacrylate backbone. This compound is widely used in the synthesis of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and biomedical materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with ethoxycarbonylmethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the transesterification of methyl methacrylate with ethoxycarbonylmethyl alcohol. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the equilibrium towards the formation of ethoxycarbonylmethyl methacrylate.
Industrial Production Methods
Industrial production of ethoxycarbonylmethyl methacrylate often employs continuous flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts, such as solid acid catalysts, can enhance the reaction rate and selectivity. Additionally, the reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and ethoxycarbonylmethyl alcohol.
Transesterification: It can participate in transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically employs sulfuric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and ethoxycarbonylmethyl alcohol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Applications De Recherche Scientifique
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers with tailored properties.
Biology: The biocompatibility of its polymers makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Its polymers are used in the development of medical devices, including contact lenses and dental materials.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Mécanisme D'action
The mechanism of action of ethoxycarbonylmethyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The polymerization process is initiated by free radicals, which propagate through the methacrylate double bonds, leading to the formation of long polymer chains. The resulting polymers exhibit unique properties, such as high strength, flexibility, and chemical resistance, making them suitable for various applications.
Comparaison Avec Des Composés Similaires
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate can be compared with other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. While all these compounds share a common methacrylate backbone, the presence of different ester groups imparts distinct properties to each compound.
Methyl Methacrylate: Known for its high transparency and hardness, commonly used in the production of acrylic glass.
Ethyl Methacrylate: Offers better flexibility and impact resistance compared to methyl methacrylate.
Butyl Methacrylate: Provides excellent adhesion and weather resistance, making it suitable for outdoor applications.
This compound stands out due to its unique combination of properties, including good adhesion, flexibility, and chemical resistance, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
20363-83-1 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-11-7(9)5-12-8(10)6(2)3/h2,4-5H2,1,3H3 |
Clé InChI |
ZQFZSKPXTQMPNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC(=O)C(=C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
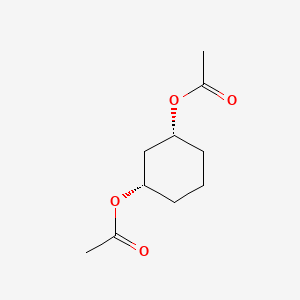
![6-Amino-2-[[(2-methyl-4-thiazolyl)methyl]thio]-4(3H)-pyrimidinone](/img/structure/B8745103.png)
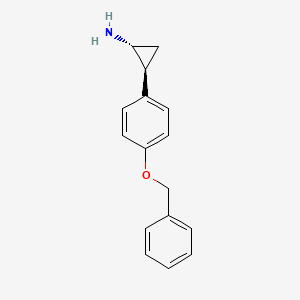
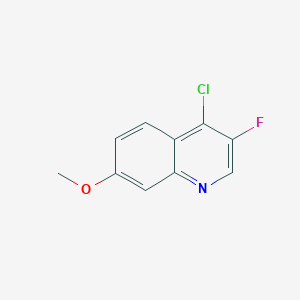

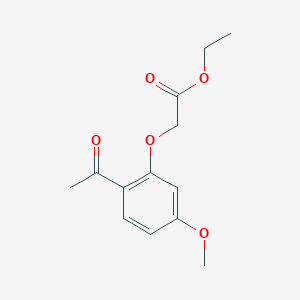

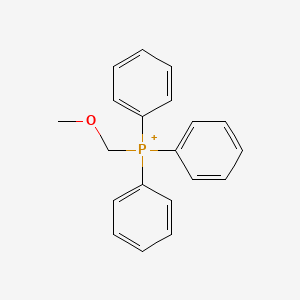
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B8745149.png)
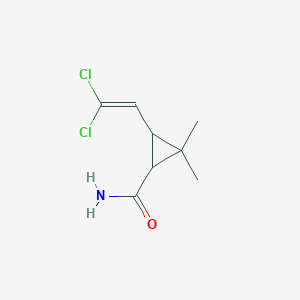
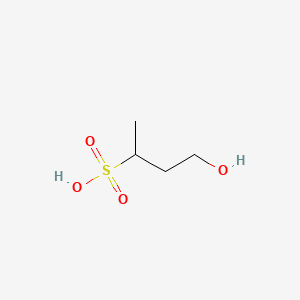
![6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine](/img/structure/B8745168.png)
![Tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate](/img/structure/B8745179.png)
